N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, has been reported . The crystal structure was determined and the bond lengths and bond angles were found to be within a reasonable range .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide" .Scientific Research Applications
Photodynamic Therapy Applications
The compound is structurally related to thiazole derivatives which have been investigated for their photophysical and photochemical properties, making them useful in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives, which share some structural similarities with the compound , highlighted their high singlet oxygen quantum yield. These properties are critical for Type II photosensitizers in PDT, suggesting that N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide could have potential applications in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Thiazole derivatives have shown promising antimicrobial activities. A study on novel benzoquinones with thiazole structures demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal potential against Candida albicans. This suggests that this compound might also possess antimicrobial properties, which could be explored for the development of new antimicrobial agents (Chaaban et al., 2012).
Corrosion Inhibition
Compounds based on Schiff bases and containing thiazole units have been evaluated as corrosion inhibitors. For example, certain cationic surfactants derived from Schiff bases demonstrated high efficiency as corrosion inhibitors for carbon steel in acid medium. This indicates the potential of this compound in corrosion inhibition applications, particularly in industrial settings where corrosion is a major concern (Shaban et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) . Therefore, it can be inferred that the compound likely targets specific proteins or enzymes in these organisms and cells.
Mode of Action
It is known that the compound has antimicrobial and anticancer activities . This suggests that the compound may interact with its targets in a way that inhibits their normal function, leading to the death of the microbial cells or cancer cells.
Result of Action
The compound has been found to have promising antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound’s action results in the death of microbial cells and cancer cells.
Properties
IUPAC Name |
2-[2-anilino-4-(4-bromophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS.BrH/c18-14-8-6-13(7-9-14)16-12-22-17(20(16)10-11-21)19-15-4-2-1-3-5-15;/h1-9,12,21H,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDFOFUZKWRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)Br)CCO.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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